Product packaging for 4-Phenyl-2,3-dioxo-2-buten-4-olide(Cat. No.:CAS No. 16416-27-6)

4-Phenyl-2,3-dioxo-2-buten-4-olide

Cat. No.: B100405
CAS No.: 16416-27-6
M. Wt: 190.15 g/mol
InChI Key: OIYUNDWAIWJGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2,3-dioxo-2-buten-4-olide ( 16416-27-6) is an organic compound with the molecular formula C10H6O4, offered with a high purity of 99% for research applications . This compound has been investigated in biochemical studies, particularly for its modulatory effects on lipid peroxidation. Research indicates that its behavior can be complex, showing suppressive or accelerating effects on linoleic acid peroxidation in neutral solutions, which is dependent on the experimental conditions, such as alcohol concentration . This makes it a compound of interest for studying oxidative processes and antioxidant/pro-oxidant mechanisms in model systems. Available for research and development purposes, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is typically supplied in cool, dry conditions and can be shipped via air or sea .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4 B100405 4-Phenyl-2,3-dioxo-2-buten-4-olide CAS No. 16416-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16416-27-6

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

5-phenyloxolane-2,3,4-trione

InChI

InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H

InChI Key

OIYUNDWAIWJGBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2

Synonyms

4-PDOB
4-phenyl-2,3-dioxo-2-buten-4-olide

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide and Its Derivatives

Direct Synthesis Pathways for 4-Phenyl-2,3-dioxo-2-buten-4-olide

Direct synthesis focuses on the targeted modification of a pre-formed butenolide ring to introduce the required functionalities.

The transformation of a 4-phenyl-2(5H)-furanone precursor into this compound involves the oxidation of the methylene (B1212753) group at the C-3 position. A primary reagent for this type of transformation is selenium dioxide (SeO₂). This method, known as the Riley oxidation, is effective for converting an α-methylene group adjacent to a carbonyl into a 1,2-dicarbonyl compound. adichemistry.comwikipedia.orgdu.ac.inchemicalbook.com

The reaction with selenium dioxide is typically performed under conditions that facilitate the oxidation, such as in a solvent like dioxane with heating. While catalytic amounts of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide, stoichiometric amounts are also common. adichemistry.com The use of specific acid catalysts, such as Brønsted superacids like trifluoromethanesulfonic acid (TfOH), has been noted in reactions involving furan-containing compounds, although their role is often to promote hydroarylation rather than direct oxidation. nih.govnih.gov In some cases, reagents like ferric chloride have been found to lead to oligomeric materials rather than the desired product. nih.gov

Table 1: Reagents for Oxidation of α-Methylene Carbonyls

Reagent Type of Transformation Typical Conditions Reference
Selenium Dioxide (SeO₂) Oxidation of α-methylene to 1,2-dicarbonyl Dioxane, reflux adichemistry.comwikipedia.org
SeO₂ (catalytic) / t-BuOOH Allylic oxidation / α-methylene oxidation Various solvents, room temp to reflux adichemistry.com

The creation of the 2,3-dioxo structure on the butenolide ring is a direct result of the oxidation of the C-3 position of a 2(5H)-furanone precursor. The existing ketone at C-2 is part of the parent lactone structure, while the new ketone at C-3 is installed via oxidation.

The mechanism of the Riley oxidation using selenium dioxide provides a clear pathway for this transformation. wikipedia.orgyoutube.com It is proposed to begin with an ene reaction involving the enol form of the furanone and SeO₂, forming an allylic seleninic acid intermediate. youtube.comchemtube3d.com This intermediate then undergoes a rsc.orgnih.gov-sigmatropic rearrangement to yield a selenium ester. Subsequent hydrolysis and elimination steps result in the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium. wikipedia.orgdu.ac.in This sequence effectively introduces the second oxygen functionality at the C-3 position, yielding the final this compound structure.

General Strategies for Butenolide Core Construction Relevant to this compound

Beyond direct functionalization, the construction of the core butenolide ring itself is a significant area of synthetic chemistry, with transition metal catalysis playing a pivotal role.

Catalysis by transition metals such as palladium and copper offers powerful and versatile methods for synthesizing substituted butenolides from simpler starting materials. These reactions often provide high levels of control over regioselectivity and stereoselectivity.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of butenolides. One key strategy involves the tandem difunctional carbonylation of 1,3-enynes, which provides one-step access to the butenolide core. youtube.com Another powerful application is the enantioselective γ-arylation of β,γ-unsaturated butenolides using aryl bromides. This method allows for the construction of chiral quaternary centers at the γ-position with high selectivity. nih.gov

Furthermore, palladium catalysts are used in the Heck reaction of dihydrofurans with aryl halides to produce aryl-substituted dihydrofurans, which are direct precursors to butenolides. organic-chemistry.org Research has also demonstrated that 4-tosyl-2(5H)-furanone can react with boronic acids in the presence of a palladium catalyst to yield 4-substituted 2(5H)-furanones, a direct route to derivatives like the phenyl-substituted butenolide core.

Table 2: Examples of Palladium-Catalyzed Butenolide Syntheses

Reaction Type Catalyst System (Example) Substrates Product Type Reference
Enantioselective γ-Arylation Pd(OAc)₂ / Ligand β,γ-Unsaturated butenolide, Aryl bromide γ-Arylated butenolide nih.gov
Tandem Carbonylation Pd(cod)Cl₂ / Ligand / CO 1,3-Enyne, H₂O, Fluoroalkyl halide Fluoroalkylated butenolide youtube.com
Suzuki Coupling Pd Catalyst 4-Tosyl-2(5H)-furanone, Boronic acid 4-Aryl-2(5H)-furanone

Copper-catalyzed reactions represent another major avenue for butenolide synthesis. The vinylogous Mukaiyama aldol (B89426) reaction, in particular, is a potent tool for creating functionalized butenolides. rsc.orgnih.gov In this reaction, a silyl (B83357) dienolate derived from a butenolide acts as a nucleophile, attacking an aldehyde in the presence of a chiral copper-based Lewis acid catalyst. adichemistry.comnih.gov

This method allows for the enantioselective synthesis of δ-hydroxy-γ-butenolides, which contain newly formed stereocenters. wikipedia.orgdu.ac.in The use of chiral ligands, such as those based on sulfoximines or bis(oxazolines), is crucial for inducing high levels of enantioselectivity in the final products. chemicalbook.comnih.gov The reaction is valued for its ability to construct complex carbon skeletons with precise stereochemical control, yielding products that can be further elaborated into a wide range of biologically active molecules. adichemistry.comnih.gov

Transition Metal-Catalyzed Approaches

Cyclization of Allylic Alkynoates with Palladium(II) Chloride

A notable method for synthesizing butenolide derivatives involves the palladium(II)-catalyzed cyclization of allylic alkynoates. Specifically, the use of palladium(II) acetate (B1210297) in conjunction with nitrogen-containing ligands, such as 2,2'-bipyridine, effectively catalyzes the cyclization of (Z)-4'-acetoxy-2'-butenyl 2-alkynoates in acetic acid. This reaction yields α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones with high efficiency and stereoselectivity. The nitrogen-containing ligands play a crucial role in favoring β-heteroatom elimination over β-hydride elimination in these palladium(II)-mediated processes. acs.org

Furthermore, this catalytic system has been extended to asymmetric synthesis. The use of chiral ligands like pymox (pyridyl monooxazoline) or bisoxazoline has enabled the catalytic asymmetric cyclization with high enantioselectivity, achieving up to 92% enantiomeric excess (ee). The utility of this asymmetric transformation has been demonstrated in the synthesis of natural products such as (3S)-(+)-A-factor. acs.org This approach highlights the versatility of palladium catalysis in constructing complex chiral butenolide structures.

A plausible mechanism for a related palladium-catalyzed process, the aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals, suggests the initial formation of a σ-vinylpalladium complex. This intermediate then undergoes a protodepalladation step to yield the final product. nih.gov While this specific example leads to pyridinone derivatives, the underlying principles of palladium-catalyzed cyclization of alkyne-containing substrates are relevant to butenolide synthesis.

Condensation and Conjugated Addition Reactions

Condensation and conjugated addition reactions represent a cornerstone in the synthesis of butenolide derivatives, offering a powerful toolkit for carbon-carbon and carbon-heteroatom bond formation. researchgate.net These reactions allow for the construction of complex molecular architectures from relatively simple starting materials.

The direct vinylogous aldol reaction of furanone derivatives is a powerful strategy for the synthesis of γ-substituted butenolides. This reaction involves the use of furanones as vinylogous nucleophiles, which react with aldehydes or other electrophiles. researchgate.net A significant advancement in this area is the development of asymmetric versions of this reaction, often employing organocatalysts.

For instance, an axially chiral guanidine (B92328) base has been successfully used as a catalyst for the enantioselective direct vinylogous aldol reaction between halogenated or α-thio-substituted furanones and aldehydes. researchgate.netthieme-connect.com The use of these substituted furanones is key to enhancing the reactivity at the γ-position and preventing competing α-substitution. researchgate.net This methodology provides access to polyfunctionalized and enantioenriched γ-substituted butenolides in high yields with excellent enantioselectivities. researchgate.netthieme-connect.com The proposed mechanism involves a Brønsted acid-base interaction between the guanidine catalyst and the furanone, which activates the furanone for addition to the aldehyde. researchgate.net

Another successful approach utilizes a tryptophan-derived bifunctional organic catalyst for the direct asymmetric vinylogous aldol reaction of furanones with α-ketoesters. nih.govkaust.edu.sa This method also yields chiral γ-substituted butenolides with high diastereo- and enantioselectivities. kaust.edu.sa The versatility of these reactions is further demonstrated by the development of a chiral organic catalyst based on a carboxylate-ammonium salt, which has shown an unprecedented scope with respect to both 2-trimethylsilyloxy furans and various aldehydes, including aryl, heteroaryl, alkenyl, and alkyl aldehydes. nih.gov

The following table summarizes the results of a direct vinylogous aldol reaction catalyzed by an axially chiral guanidine base: thieme-connect.com

Aldehyde (ArCHO)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Ratio (syn)
Phenyl>9985:15>99.5:0.5
4-Methoxyphenyl8787:1398:2
4-Bromophenyl9077:2399:1

Michael addition reactions are a fundamental tool for the formation of carbon-carbon bonds in organic synthesis. In the context of butenolide chemistry, the Michael addition of various nucleophiles to butenolide systems or the use of butenolides as Michael donors provides a versatile route to functionalized derivatives. researchgate.net

The direct asymmetric vinylogous Michael addition of butenolides to α,β-unsaturated compounds is a particularly powerful strategy. For example, the reaction of γ-substituted butenolides with chalcones has been achieved with high diastereo- and enantioselectivity using catalysts such as Al(Oi-Pr)₃/(R)-BINOL. mdpi.com Similarly, chiral guanidine-based catalysts have been employed for the enantioselective direct vinylogous Michael addition of functionalized furanones to nitroalkenes. mdpi.com Bifunctional thiourea (B124793) quinine-derived catalysts have also proven effective for the addition of β,γ-unsaturated butenolides to nitroolefins. mdpi.com

The use of butenolides as Michael acceptors has also been explored. For instance, the asymmetric phase transfer catalyzed Michael addition of γ-butenolide to 4-nitro-5-styrylisoxazoles has been reported. mdpi.com Furthermore, a highly enantio- and diastereoselective direct Michael reaction of γ-substituted butenolides with oxo-arylbutenamides bearing an oxazolidinone moiety has been developed. mdpi.com

A related and widely used reaction is the vinylogous Mukaiyama-Michael reaction, which often employs silyloxyfurans as nucleophiles. The first enantioselective organocatalytic Mukaiyama-Michael reaction of silyloxyfurans to α,β-unsaturated aldehydes was accomplished using a chiral imidazolidinone catalyst. acs.orgnih.gov This method provides a novel route to highly functionalized, enantiomerically enriched butenolides. acs.orgnih.gov The utility of this reaction has been demonstrated in the synthesis of natural products like spiculisporic acid. acs.orgnih.gov Chiral N,N'-dioxide-scandium catalysts have also been successfully used in the asymmetric vinylogous Mukaiyama-Michael reaction to produce highly functionalized chiral γ-substituted butenolides with a broad substrate scope. rsc.org

The following table presents selected examples of the organocatalytic asymmetric vinylogous Michael addition of furanones to enals: acs.org

FuranoneEnalDiastereomeric RatioEnantiomeric Excess (%)
2(5H)-FuranoneCinnamaldehyde>95:599
3-Methyl-2(5H)-furanoneCinnamaldehyde80:2098
2(5H)-FuranoneCrotonaldehyde94:699

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a classical method for the formation of five- and six-membered rings. This reaction has been adapted for the synthesis of butenolide-related structures, particularly tetronic acids, which are 4-hydroxy-2(5H)-furanones.

A one-pot synthesis of various substituted tetronic acids has been developed from aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters. This process involves a tandem transesterification followed by a Dieckmann cyclization. organic-chemistry.org This approach offers a convenient and general route to these important butenolide derivatives.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and macrocyclic structures. This methodology has been successfully applied to the synthesis of butenolide derivatives, offering a strategic approach to these heterocyclic systems. rsc.orgacs.orgthieme-connect.comwwu.edu

A novel strategy for the synthesis of bis-butenolide derivatives utilizes a sequential double acylation followed by a double ring-closing metathesis starting from the inexpensive divinylglycol. The choice of catalyst in this reaction influences the selectivity of the process. thieme-connect.com Another approach involves a relay ring-opening/double ring-closing metathesis strategy to assemble bicyclic macrolide-butenolide core structures, which are present in various natural products. This method has been successfully applied to the synthesis of (±)-desmethyl manshurolide. rsc.org

Furthermore, a new and efficient synthesis of bicyclic butenolides containing a medium-sized ring ether moiety has been developed. This strategy involves a Me₃SiOTf-catalyzed cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with oxalyl chloride, followed by a Mitsunobu reaction and subsequent ring-closing metathesis. This approach has been used to prepare butenolide-ring ether hybrids with eight- and nine-membered rings in acceptable yields. acs.org

A metathesis-based approach has also been developed for the synthesis of γ-alkylidene butenolides. This method involves the ring-closing metathesis of acyloxysulfones, followed by treatment with triethylamine, which results in the quantitative conversion to the desired γ-alkylidene butenolides. This approach is notable as it was the first metathesis-based synthesis of this class of compounds and provides the (Z)-γ-alkylidene butenolides as the major products in high yields (69-100%). wwu.edu

The following table shows the yields of various γ-alkylidene butenolides synthesized via the RCM of acyloxysulfones followed by elimination: wwu.edu

R GroupYield (%)
Phenyl95
4-Methoxyphenyl92
4-Chlorophenyl88
2-Naphthyl90
Cyclohexyl75

Photochemical Synthesis of Butenolide Derivatives

Photochemical methods offer unique pathways for the synthesis and transformation of organic molecules, and they have been successfully applied to the synthesis of butenolide derivatives. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional thermal reactions.

A notable example is the photochemical divergent synthesis of butenolides and levulinate esters. researchgate.netresearchgate.net This process involves a sequential bichromatic photochemical reaction. Initially, a UV-A photoinduced cross-metathesis couples acrylic and allylic substrates. Subsequent UV-C irradiation of the cross-metathesis product can lead to either γ-butenolides or levulinate esters. The selectivity of this reaction can be controlled by using phenanthrene (B1679779) as a regulator, which acts as a "sunscreen" by absorbing light at certain wavelengths and thus hindering one reaction pathway while allowing the other to proceed. researchgate.net This method provides a simple and general procedure for selective photochemical transformations. researchgate.netresearchgate.net

The following table presents the isolated yields for the photochemical synthesis of various butenolide derivatives: researchgate.net

R1 GroupR2 GroupYield of Butenolide (%)
HPhenyl75
MethylPhenyl82
H4-Methoxyphenyl78
H4-Chlorophenyl72

Organocatalytic Enantioselective Synthesis of Butenolides

The development of asymmetric synthetic strategies for optically active γ-butenolides has become a major focus for synthetic chemists, driven by the diverse biological activities and structural complexity of these molecules. acs.org Organocatalysis, which avoids the use of metals, has emerged as a powerful approach for the enantioselective synthesis of these compounds. mdpi.com These methods often provide access to chiral butenolides with high stereocontrol. nih.gov

A prominent organocatalytic method is the vinylogous aldol reaction. For instance, the reaction of silyloxyfurans with aldehydes can be catalyzed by chiral Lewis acids. By employing a catalyst system comprising Zn(OTf)₂ and a chiral pybox ligand, C-3 substituted α-butenolides can be obtained with excellent enantioselectivity. acs.orgnih.gov Another approach involves the use of chiral Brønsted acid or base catalysts. Terada and coworkers developed an asymmetric vinylogous aldol reaction of dihalofuranones with aldehydes using a chiral guanidine-based catalyst derived from a binaphthyl scaffold. nih.gov This method leverages halogenated furanones as nucleophiles to enhance reactivity at the γ-position and prevent competitive α-substitution. nih.gov

The vinylogous Michael addition is another key organocatalytic transformation. Chiral organocatalysts can effectively control the stereochemistry of the addition of butenolide pronucleophiles to various Michael acceptors like enones and nitroolefins. For example, the reaction between 2-silyloxyfurans and α′-phenylsulfonyl enones, catalyzed by a chiral organic molecule, can produce γ-substituted butenolides with high diastereo- and enantioselectivity (up to 99% ee). nih.gov

More complex cascades have also been developed. An organocatalyzed asymmetric formal [2 + 2 + 2] annulation between γ-butenolides, methylene indolinones, and nitroolefins has been established to produce complex fused butyrolactones containing six contiguous stereocenters with high yields and enantioselectivities (up to >99% ee). acs.org

Table 1: Examples of Organocatalytic Enantioselective Butenolide Synthesis

Catalyst System Reaction Type Substrates Product Type Enantiomeric Excess (ee) Reference
Chiral Guanidine Base Vinylogous Aldol Dihalofuranone + Aldehyde δ-Hydroxy-γ-butenolide High nih.gov
Zn(OTf)₂ + Pybox Ligand Mukaiyama Aldol Silyloxyfuran + Aldehyde C-3 Substituted α-butenolide High acs.orgnih.gov
Chiral Thiourea Vinylogous Michael γ-Butenolide + Nitroolefin γ,γ-Disubstituted Butenolide Excellent acs.org
Proline Reductive Coupling γ-Methyl Tetronic Acid + Aldehyde Alkylated Butenolide N/A (Enantiospecific) mdpi.com

Metal-Halogen Exchange for Regiodefined Butenolides

Metal-halogen exchange is a fundamental and powerful reaction in organometallic chemistry for creating carbon-metal bonds from organic halides. wikipedia.org This strategy has been adeptly applied to the synthesis of regiodefined substituted butenolides. The method typically involves the reaction of an organolithium reagent, such as n-butyllithium or t-butyllithium, with a halogenated butenolide precursor at low temperatures. wikipedia.orgstackexchange.com

A highly effective and general route provides access to α-substituted butenolides through the lithium-halogen exchange of 3-bromo-2-silyloxyfurans. nih.gov This process involves the treatment of 3-bromo-2-triisopropylsilyloxyfuran with an organolithium reagent, which selectively replaces the bromine atom with lithium. nih.govorganic-chemistry.org This generates a lithiated furan (B31954) intermediate that can be trapped in situ by a wide range of carbon or heteroatom electrophiles. This subsequent quenching step introduces a specific substituent at the C3 (or α) position of the butenolide ring with high regioselectivity. nih.gov

The versatility of this method is demonstrated by the variety of electrophiles that can be employed, including aldehydes, ketones, alkyl halides, and sources of heteroatoms. The exchange reaction is typically very fast, often proceeding more rapidly than other potential side reactions like nucleophilic addition. wikipedia.org The kinetic control of the reaction is influenced by the stability of the carbanion intermediates. wikipedia.org This method's flexibility makes it a valuable tool for synthesizing structurally diverse butenolides, including anti-inflammatory marine natural products. nih.gov

Table 2: Synthesis of α-Substituted Butenolides via Metal-Halogen Exchange

Precursor Reagents Electrophile Product Reference
3-Bromo-2-triisopropylsilyloxyfuran 1. t-BuLi 2. R-CHO (Aldehyde) α-(Hydroxyalkyl)butenolide nih.gov
3-Bromo-2-triisopropylsilyloxyfuran 1. t-BuLi 2. R₂C=O (Ketone) α-(Hydroxyalkyl)butenolide nih.gov
3-Bromo-2-triisopropylsilyloxyfuran 1. t-BuLi 2. I₂ α-Iodobutanolide nih.gov
3-Bromo-2-triisopropylsilyloxyfuran 1. t-BuLi 2. (PhS)₂ α-(Phenylthio)butenolide nih.gov

Multicomponent Reactions for Functionalized α-Methylene-γ-Butyrolactones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in efficiency and molecular diversity. A novel three-component reaction has been developed for the synthesis of highly substituted butenolides. acs.org

This MCR assembles 5-acylamino butenolides from the reaction of isocyanides, glyoxals, and acetophosphonic acid diethylesters. The reaction proceeds through an initial Passerini reaction between the isocyanide and the glyoxal (B1671930) to form an α-acyloxy carboxamide intermediate. This intermediate is then subjected to an intramolecular Wittig-type reaction with the acetophosphonic acid diethylester, leading to the formation of the butenolide ring. acs.org

The process can be performed either in a one-pot fashion or by isolating the intermediate Passerini product. This versatility allows for the independent variation of three starting materials—the isocyanide, the glyoxal, and the phosphonate (B1237965) reagent—enabling the creation of a diverse library of substituted butenolides from simple precursors. acs.org This approach is particularly valuable for combinatorial chemistry and the synthesis of natural product analogues. acs.org While this specific example leads to butenolides, the α-methylene-γ-butyrolactone framework is a related and important structural class often targeted for its biological activity. sigmaaldrich.comnih.gov

Table 3: Three-Component Synthesis of 5-Acylamino Butenolides

Isocyanide Component Glyoxal Component Phosphonate Component Resulting Butenolide Structure Reference
tert-Butyl isocyanide Phenylglyoxal Diethyl acetophosphonate 5-(tert-Butylamino)-2-oxo-4-phenyl-2,5-dihydrofuran-3-ylphosphonate acs.org
Cyclohexyl isocyanide Methylglyoxal Diethyl acetophosphonate 5-(Cyclohexylamino)-4-methyl-2-oxo-2,5-dihydrofuran-3-ylphosphonate acs.org
Benzyl isocyanide Phenylglyoxal Diethyl acetophosphonate 5-(Benzylamino)-2-oxo-4-phenyl-2,5-dihydrofuran-3-ylphosphonate acs.org

Synthesis of Phenyl-Substituted Butenolides

The introduction of a phenyl substituent onto the butenolide core can be achieved through several synthetic strategies. One of the most direct and efficient methods is the palladium-catalyzed cross-coupling reaction. Specifically, a Suzuki-type coupling between a butenolide bearing a suitable leaving group at the desired position and a phenylboronic acid is highly effective. For example, 4-tosyl-2(5H)-furanone, which is stable and readily prepared, can be coupled with various boronic acids, including phenylboronic acid, in the presence of a palladium catalyst to furnish 4-phenyl-2(5H)-furanones in good yields. organic-chemistry.org

Another powerful approach involves condensation reactions. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be utilized to construct the butenolide skeleton. This might involve the reaction of an active methylene compound with a phenyl-containing carbonyl compound, followed by lactonization to close the ring. researchgate.net

Furthermore, butenolides with phenyl substituents can be assembled through annulation reactions. A method combining Lewis and Brønsted acids facilitates an efficient annulation of keto acids and tertiary alcohols to produce highly substituted butenolides. organic-chemistry.org By choosing appropriate phenyl-substituted starting materials, this method can be adapted to generate phenyl-butenolides. The synthesis of 5-hydroxy-4-phenyl-butenolide, a compound structurally related to the subject of this article, has been reported, highlighting the accessibility of this specific substitution pattern. acs.org

Table 4: Selected Methods for Synthesizing Phenyl-Substituted Butenolides

Method Key Reagents Product Type Reference
Palladium-Catalyzed Coupling 4-Tosyl-2(5H)-furanone, Phenylboronic Acid, Pd Catalyst 4-Phenyl-2(5H)-furanone organic-chemistry.org
Annulation Reaction Phenyl-substituted Keto Acid, Tertiary Alcohol, Lewis/Brønsted Acid Highly Substituted Phenyl-butenolide organic-chemistry.org
Multicomponent Reaction Phenylglyoxal, Isocyanide, Phosphonate 4-Phenyl-5-acylamino-butenolide derivative acs.org

Chemical Reactivity and Transformations of 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide and Butenolide Scaffolds

Functional Group Interconversions and Derivatization

The inherent reactivity of the butenolide core allows for its conversion into other heterocyclic systems and for the introduction of various substituents. These transformations are key to diversifying the molecular architecture and accessing novel compounds with potential biological activities.

Conversion of Butenolides into Lactams and Pyridazine (B1198779) Derivatives

The transformation of butenolides into nitrogen-containing heterocycles such as lactams and pyridazines is a valuable synthetic strategy. acs.orgliberty.edu The γ-butyrolactam moiety, for instance, is a common structural motif in many biologically active natural products and synthetic analogues. researchgate.net One of the most prevalent methods for this conversion involves the reaction of butenolides or their derivatives with nitrogen nucleophiles.

The synthesis of γ-butyrolactams can be achieved through the addition of vinylogous nucleophiles to Michael acceptors. researchgate.net For example, the asymmetric Mannich reaction of 2(5H)-furanone and its derivatives with imines provides a direct route to enantiomerically enriched γ-butenolide derivatives bearing an amine functionality. acs.org These amino-substituted butenolides can then be further transformed into lactams. A direct, enantioselective vinylogous Mannich reaction between 2-(5H)-furanone derivatives and N-diphenylphosphinoyl imines, catalyzed by a chiral lanthanum(III)–pybox complex, yields γ-amino γ-butenolides with high diastereoselectivity. nih.gov

The synthesis of pyridazine derivatives from butenolide-like precursors often involves condensation reactions with hydrazine (B178648) or its derivatives. uminho.ptorganic-chemistry.orgchemtube3d.com For instance, the reaction of 1,4-dicarbonyl compounds, which can be conceptually related to the opened form of a 2,3-dioxo butenolide, with hydrazine is a classical method for pyridazine synthesis. chemtube3d.com More specifically, the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine is a general method for preparing pyridopyridazinones, which are aza-analogs of phthalazinones. uminho.pt

Starting MaterialReagentProduct TypeCatalyst/ConditionsReference
2(5H)-Furanone derivativeN-Diphenylphosphinoyl imineγ-Amino γ-butenolideChiral La(III)-pybox complex, TMEDA, TfOH nih.gov
3,4-Dihalofuran-2(5H)-oneAldimineδ-Amino γ-butenolideQuinine acs.org
1,4-DiketoneHydrazineDihydropyridazine, then PyridazineOxidation chemtube3d.com
o-Acylpyridinecarboxylic acidHydrazinePyridopyridazinone- uminho.pt

Strategies for Facile Derivatization of Butenolides with Various Substituents

The butenolide scaffold can be readily derivatized by introducing a variety of substituents at different positions of the ring. These derivatization strategies often take advantage of the nucleophilic or electrophilic character of the butenolide at different sites.

One common strategy involves the deprotonation of deconjugated butenolides to form highly reactive dienolate intermediates. These dienolates can then react with various electrophiles. Palladium-catalyzed reactions are also widely used for the derivatization of butenolides. For example, a palladium-catalyzed arylation of butenolides with aryl halides allows for the construction of γ-aryl butenolides, including those with quaternary centers. organic-chemistry.org

Another approach is the use of silyloxyfurans, which are stable and versatile reagents that act as vinylogous nucleophiles in various reactions. Various α-substituted butenolides can be prepared from 3-bromo-2-triisopropylsilyloxyfuran through lithium-bromine exchange followed by reaction with electrophiles. organic-chemistry.org

The introduction of substituents can also be achieved through radical reactions. For example, an efficient copper-catalyzed sulfenylation and selenylation of 2,3-allenoic acids with disulfides or diselenides affords 4-sulfenylated and 4-selenylated butenolides. organic-chemistry.org

Derivatization StrategyReagents/CatalystsPosition of DerivatizationType of Substituent IntroducedReference
Palladium-catalyzed arylationAryl halides, Pd catalystγ-positionAryl group organic-chemistry.org
Reaction of lithiated silyloxyfuranElectrophilesα-positionVarious carbon or heteroatom electrophiles organic-chemistry.org
Copper-catalyzed sulfenylation/selenylationDisulfides/Diselenides, Cu catalyst4-positionSulfenyl/Selenyl group organic-chemistry.org
Reaction with arenediazonium saltsArenediazonium tetrafluoroborates, Pd catalyst4-positionAryl group organic-chemistry.org

Regioselective Reactions of Butenolide Systems

The control of regioselectivity is a critical aspect of butenolide chemistry, as the molecule offers multiple reactive sites. The outcome of a reaction at the α-, β-, or γ-position can often be directed by the choice of reagents, catalysts, and reaction conditions.

γ-Regioselectivity of Lithiated 2-Buten-4-olide Towards Aromatic Aldehydes

The reaction of lithiated 2-buten-4-olide with electrophiles, such as aromatic aldehydes, typically proceeds with high γ-regioselectivity. This is because the dienolate generated upon deprotonation is more nucleophilic at the γ-carbon. This regioselectivity is crucial for the synthesis of γ-substituted butenolide derivatives.

Synthesis of γ-Arylidenebutenolides via Regioselective Pathways

The synthesis of γ-arylidenebutenolides often relies on the γ-regioselectivity of reactions involving butenolide precursors. A common route involves the vinylogous aldol (B89426) reaction of a butenolide with an aromatic aldehyde, followed by dehydration. For instance, the reaction of the dienolate of a butenolide with an aromatic aldehyde will primarily give the γ-adduct, which can then be converted to the corresponding γ-arylidenebutenolide.

Regioselectivity Control in Vinylogous Aldol Reactions of Furanone Derivatives

The vinylogous aldol reaction is a powerful tool for carbon-carbon bond formation in butenolide chemistry. The regioselectivity of this reaction, whether it occurs at the α- or γ-position, can be controlled. While metal dienolates generally favor α-alkylation, silyl (B83357) dienol ethers, such as 2-(trimethylsilyloxy)furan (TMSOF), tend to favor γ-alkylation products. mdpi.com

However, this regioselectivity can be switched. For example, Mlynarski demonstrated that in the presence of water-containing solvents, a Lewis acid-catalyzed Mukaiyama aldol reaction between TMSOF and aldehydes can afford C-3 substituted α-butenolides with high regioselectivity. nih.gov This switch in regioselectivity is attributed to the specific reaction conditions influencing the transition state of the reaction.

In direct vinylogous aldol reactions of unactivated 2(5H)-furanone, controlling regioselectivity can be challenging. nih.gov However, the use of specific organocatalysts, such as chiral quaternary ammonium (B1175870) aryloxides, has been shown to promote highly γ-regioselective vinylogous aldol reactions. nih.gov

Reaction TypeButenolide/Furanone DerivativeElectrophileCatalyst/ConditionsRegioselectivityReference
Mukaiyama Aldol Reaction2-(Trimethylsilyloxy)furan (TMSOF)AldehydesLewis Acid (in dry solvent)γ-addition mdpi.com
Mukaiyama Aldol Reaction2-(Trimethylsilyloxy)furan (TMSOF)AldehydesLewis Acid (in water-containing solvent)α-addition nih.gov
Direct Vinylogous Aldol Reaction2(5H)-FuranoneAromatic AldehydesChiral Quaternary Ammonium Aryloxideγ-addition nih.gov
Vinylogous Aldol ReactionHalogenated Furanonesα-KetoestersTryptophan-derived bifunctional catalystγ-addition nih.gov

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful strategies for the rapid construction of complex cyclic and polycyclic systems. In the context of butenolide chemistry, these reactions enable the formation of fused and bicyclic structures, often with a high degree of stereocontrol.

Formation of Bicyclic 2-Buten-4-olide Derivatives from Lithium Enolates

The generation of bicyclic systems from butenolide scaffolds can be achieved through the reaction of their corresponding lithium enolates with suitable electrophiles. While direct examples involving 4-Phenyl-2,3-dioxo-2-buten-4-olide are specific, the general principle can be illustrated by the reaction of lithium enolates of simple cyclic ketones with electrophiles like phenyl vinyl sulfoxide. In these reactions, the ketone is deprotonated using a strong base such as lithium diisopropylamide (LDA) at low temperatures to form the lithium enolate. This enolate then acts as a nucleophile, attacking the electrophile. Subsequent intramolecular reactions or oxidations can lead to the formation of bicyclo[n.2.0]alkan-1-ol derivatives. This strategy highlights the potential of using enolate chemistry to construct fused ring systems, a principle applicable to butenolide precursors for creating bicyclic lactone structures.

Tandem Annulation Cascades Involving Furanobutenolides

Tandem annulation cascades provide an efficient pathway to complex molecules from simple starting materials in a single operation. A notable example involves the reaction of 2-silyloxyfurans (furanobutenolide precursors) with azoalkenes, catalyzed by a chiral C2-symmetric bis(oxazoline)–Cu(II) complex. This reaction is proposed to proceed through an initial vinylogous Mukaiyama 1,6-Michael addition. nih.gov The in-situ-formed metalloazoalkene serves as the Michael acceptor for the 2-silyloxyfuran. nih.gov The resulting butenolide intermediate then undergoes a subsequent intramolecular Michael addition, leading to the formation of fused butyrolactone systems. nih.gov This cascade process demonstrates a sophisticated method for constructing polycyclic butenolide-containing architectures.

Table 1: Tandem Annulation of 2-Silyloxyfurans with Azoalkenes

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)CatalystProduct TypeProposed Mechanism
2-SilyloxyfuranAzoalkeneC2-symmetric bis(oxazoline)–Cu(II)Fused ButyrolactoneVinylogous Mukaiyama 1,6-Michael Addition followed by Intramolecular Michael Addition

Asymmetric Transformations and Stereochemical Control

The development of asymmetric methods to control the stereochemistry of butenolide derivatives is of paramount importance, given that the biological activity of these compounds is often dependent on their specific stereoisomeric form.

Asymmetric Synthesis via Michael Acceptors

Butenolide scaffolds can act as nucleophiles (Michael donors) in asymmetric Michael additions to various electrophiles (Michael acceptors), enabling the stereoselective formation of new carbon-carbon bonds at the γ-position. acs.org A range of organocatalysts and metal complexes have been developed to facilitate these transformations with high enantioselectivity. acs.orgmdpi.com

Key examples of Michael acceptors used in these reactions include:

α,β-Unsaturated Ketones (Chalcones): The direct conjugate addition of γ-substituted butenolides to chalcones has been achieved using catalysts like thiourea-bearing primary amines or Al(Oi-Pr)3/(R)-BINOL complexes. acs.org

Nitroolefins: Bifunctional thiourea-quinine derived catalysts have been successfully employed for the addition of β,γ-unsaturated butenolides to nitroolefins.

α′-Phenylsulfonyl Enones: These acceptors, when reacted with silyloxyfurans under catalytic conditions, yield γ-butenolides with high stereoselectivity. nih.govacs.org This process can be highly anti-selective and achieve excellent enantiomeric excess (up to 99% ee). nih.govacs.org

Oxazolidinones: α,β-Unsaturated ketones bearing an oxazolidinone motif have also been used as effective Michael acceptors for γ-substituted butenolides. acs.org

Table 2: Asymmetric Michael Addition Reactions with Butenolide Nucleophiles

Butenolide TypeMichael AcceptorCatalyst TypeTypical Stereoselectivity
γ-Substituted ButenolideChalconesThiourea-based OrganocatalystHigh diastereo- and enantioselectivity
β,γ-Unsaturated ButenolideNitroolefinsBifunctional Quinine-derived CatalystHigh enantioselectivity
2-Silyloxyfuranα′-Phenylsulfonyl EnonesMetal ComplexHigh anti-selectivity, up to 99% ee
γ-Aryl/Alkyl ButenolideOxazolidinone-bearing KetonesAmine-based OrganocatalystHigh diastereo- and enantioselectivity

Enantioselective and anti-Selective Construction of γ-Butenolides

The precise control of both enantioselectivity and diastereoselectivity is a central challenge in butenolide synthesis. The vinylogous Mukaiyama-Michael and Mukaiyama-aldol reactions have emerged as powerful tools for the anti-selective construction of γ-substituted butenolides. rsc.orgmdpi.com

A highly efficient catalytic asymmetric vinylogous Mukaiyama–Michael reaction has been developed using 2-silyloxyfuran and chalcone (B49325) derivatives, catalyzed by a chiral N,N′-dioxide–scandium(III) complex. rsc.org This method provides anti-γ-substituted butenolides with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 94% ee) under mild conditions. rsc.org The reaction demonstrates broad substrate tolerance and proceeds with complete regioselectivity. rsc.org

Similarly, the organocatalytic vinylogous Mukaiyama aldol reaction of silyloxyfurans with α,β-unsaturated aldehydes, using chiral imidazolidinone catalysts, provides a direct route to highly functionalized and enantioenriched butenolides. nih.govprinceton.edu This approach has been instrumental in the synthesis of complex natural products. nih.gov These reactions often favor the formation of the anti-diastereomer with high stereocontrol. nih.govprinceton.edu

Table 3: Enantioselective and anti-Selective Reactions for γ-Butenolide Synthesis

Reaction TypeNucleophileElectrophileCatalyst SystemKey OutcomeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Vinylogous Mukaiyama-Michael2-SilyloxyfuranChalcone DerivativesChiral N,N′-dioxide–Sc(III) complexanti-γ-substituted butenolidesUp to >99:1Up to 94%
Vinylogous Mukaiyama-MichaelCyclic Dienol Silanesα-Keto-β,γ-unsaturated-keto PhosphonatesCu(ClO₄)₂ / Bisoxazoline Ligandanti-phosphonate-containing γ-butenolidesHighHigh
Vinylogous Mukaiyama AldolSilyloxyfuransα,β-Unsaturated AldehydesChiral ImidazolidinoneEnantioenriched anti-butenolidesHighUp to 91%

Mechanistic Investigations of Butenolide Reactions

Elucidation of Reaction Pathways for Butenolide Formation

The construction of the butenolide ring can be achieved through numerous synthetic strategies, each with its own distinct mechanistic pathway. These routes often involve cyclization reactions, where an acyclic precursor closes to form the lactone ring, or transformations of other cyclic systems. The choice of starting materials and catalysts dictates the operative mechanism, influencing the reaction's efficiency and stereochemical outcome. Methods such as the intramolecular cyclization of phenoxyethynyl diols catalyzed by AgOTf, or the copper-catalyzed acylation of acyloins followed by lactonization, represent key strategies for butenolide synthesis. organic-chemistry.org

α-Iodination

The introduction of an iodine atom at the α-position of a butenolide is a significant transformation that provides a handle for further functionalization. The mechanism for the α-iodination of carbonyl compounds, including butenolides, typically proceeds through an enol or enolate intermediate. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which facilitates the tautomerization to the enol form. This step is often the slow, rate-determining step of the reaction. docbrown.info The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic iodine source such as molecular iodine (I₂) or N-Iodosuccinimide (NIS). docbrown.inforesearchgate.net Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-iodinated butenolide. docbrown.info

A proposed pathway for the α-iodination of α,β-unsaturated ketones involves the nucleophilic addition of a catalyst (like methanol) to the β-position, followed by electrophilic capture of the resulting enolate by NIS to form a vicinal iodo-methoxy intermediate. This intermediate then undergoes elimination to furnish the α-iodo derivative. researchgate.net Another efficient method is the iodolactonization of specific precursors, such as ethyl 2,3-allenoates, which react with molecular iodine to directly form 4-iodofuran-2(5H)-ones. organic-chemistry.org

Nβ-Arylation via Vinylogous Mannich Reaction

While direct Nβ-arylation is specific, a closely related and well-studied transformation is the vinylogous Mannich (VM) reaction, which introduces a nitrogen substituent at the γ-position of the butenolide—a position that is vinylogously beta (β) to the carbonyl group. This reaction provides a powerful method for synthesizing γ-amino-functionalized butenolides, which are precursors to a wide array of nitrogen-containing compounds. nih.govacs.org

The mechanism of the direct enantioselective VM reaction has been elucidated using a combination of experimental studies and computational modeling. nih.govnii.ac.jp In a typical system using a Cinchona alkaloid amide/Zinc(II) catalyst, the reaction is proposed to initiate with the formation of a zinc complex. The γ-butenolide coordinates to the zinc(II) center and is deprotonated by a base to form a zinc dienolate intermediate. This nucleophilic dienolate then attacks an imine (the electrophile), which is also coordinated to the zinc center. This C-C bond formation occurs within the coordination sphere of the metal, allowing for high stereocontrol. A final proton exchange regenerates the catalyst and releases the γ-amino butenolide product. nii.ac.jp Molecular orbital calculations have been employed to model the transition state, revealing that the catalyst and substrates assemble into a highly organized structure, which dictates the stereochemical outcome of the reaction. nii.ac.jp

Table 1: Mechanistic Overview of Key Butenolide Transformations

Transformation Key Intermediate Proposed Mechanism Catalyst/Reagent Example
α-Iodination Enol / Enolate Acid-catalyzed tautomerization followed by nucleophilic attack on electrophilic iodine. H⁺, I₂ / NIS
Vinylogous Mannich Metal Dienolate Lewis-acid catalyzed deprotonation of butenolide to form a dienolate, which attacks an imine. Cinchona Alkaloid / Zn(OTf)₂

Studies on Cyclization Mechanisms, Intermediates, and Transition States

The formation of the butenolide ring via cyclization is a critical step in many synthetic routes, and its mechanism has been a subject of intense investigation. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping these reaction pathways. e3s-conferences.orgsciforum.net Transition state calculations allow researchers to determine the thermodynamic feasibility of a proposed cyclization, identify the lowest energy pathway, and understand the origins of stereoselectivity by analyzing the structure of transition states. e3s-conferences.orgsciforum.net

One studied mechanism involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones to form reactive ketene (B1206846) ylide intermediates. escholarship.org These ylides are highly reactive and can be trapped by a pendant hydroxyl group in an intramolecular reaction. This subsequent cyclization step proceeds to furnish the butenolide scaffold. The reaction is efficient and tolerant of a wide range of functional groups. escholarship.org

In other systems, such as the intramolecular cyclization of diols, computational studies help to model the transition states and predict the stereochemical outcome. e3s-conferences.org For example, in the cyclization of an alkoxide, calculations can compare different potential transition state geometries (e.g., boat-like vs. chair-like) to determine the most favorable pathway and thus the predominant product isomer. e3s-conferences.org DFT studies have also been instrumental in understanding the cooperative effects between a metal center and a ligand during key protonation/deprotonation steps in catalytic cycles for butenolide synthesis. organic-chemistry.org These computational insights provide a molecular-level understanding that complements experimental observations and guides the development of more efficient and selective synthetic methods. e3s-conferences.org

Table 2: Investigated Parameters in Butenolide Cyclization Studies

Study Focus Method Key Findings Reference
Transition State Modeling DFT Calculations Elucidation of cyclization mechanisms (e.g., radical vs. anionic pathways) and prediction of diastereoselectivity. e3s-conferences.org
Catalyst-Substrate Interaction DFT and NMR Revealed dual activation pathways involving hydrogen bonding in organocatalyzed Michael additions. acs.org
Intermediate Identification Phosphine (B1218219) Catalysis Identification of a reactive ketene ylide intermediate in the cyclization of hydroxymethylcyclopropenones. escholarship.org
Reaction Pathway Energetics Ab initio Calculations Determined relative energies of different transition states (e.g., Diels-Alder vs. open pathways) in vinylogous Mannich reactions. acs.org

Compound Name Table

Compound Name
4-Phenyl-2,3-dioxo-2-buten-4-olide
4-iodofuran-2(5H)-one
N-Iodosuccinimide (NIS)
Ethyl 2,3-allenoate
Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
Cyclopropenone

Advanced Spectroscopic Techniques in Mechanistic Elucidation of 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide Reactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure and connectivity of atoms. asm.org It is exceptionally valuable for monitoring the progress of a reaction in real-time and for unambiguously determining the three-dimensional arrangement of atoms, or stereochemistry, in reaction products and intermediates. rsc.orgacs.org

In the context of reactions involving 4-Phenyl-2,3-dioxo-2-buten-4-olide, ¹H and ¹³C NMR are crucial. For instance, in a nucleophilic addition reaction, monitoring the disappearance of the reactant's characteristic signals and the appearance of new signals corresponding to the product allows for kinetic analysis. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and spatial orientation of the nuclei.

Reaction Monitoring: A hypothetical reaction of this compound with a nucleophile, such as an amine, can be followed by ¹H NMR. The disappearance of a specific proton signal on the butenolide ring and the emergence of new signals corresponding to the adduct would indicate reaction progress. For example, a proton at a specific position in the starting material might have a chemical shift of δ 6.5 ppm. Upon reaction, this could be replaced by a new signal at δ 4.8 ppm in the product, indicating the formation of a new single bond.

Stereochemical Assignment: Many reactions of cyclic compounds like butenolides can result in multiple stereoisomers. acs.org NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the relative stereochemistry of these products. An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are bonded. By identifying which protons show NOE correlations, the stereochemical arrangement of the molecule can be pieced together. For example, in a Michael addition product, an NOE between a proton on the newly added group and a proton on the phenyl ring could confirm a syn or anti diastereomer. researchgate.net The magnitude of coupling constants between adjacent protons can also provide critical information about their dihedral angle, further aiding in stereochemical assignment. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Hypothetical Reaction of this compound

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Starting MaterialH-56.10s-Olefinic proton
Starting MaterialAr-H7.40-7.60m-Phenyl protons
Product (Diastereomer A)H-45.25d4.5Proton adjacent to new substituent
Product (Diastereomer A)H-54.95d4.5Proton on the lactone ring
Product (Diastereomer B)H-45.10d9.2Proton adjacent to new substituent
Product (Diastereomer B)H-54.80d9.2Proton on the lactone ring

Utilization of Mass Spectrometry (MS) for Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is exceptionally sensitive, making it ideal for detecting and identifying transient, low-concentration reaction intermediates. rsc.org Techniques like Electrospray Ionization (ESI-MS) allow for the gentle transfer of charged intermediates from solution into the gas phase for analysis. nih.gov

In the study of this compound reactions, MS can provide direct evidence for the formation of proposed intermediates. For example, in a reaction catalyzed by a Lewis acid, a complex between the lactone and the catalyst might be formed. ESI-MS could detect this complex as a distinct ion with a specific m/z value.

Tandem Mass Spectrometry (MS/MS): To gain structural information about a detected intermediate, tandem mass spectrometry (MS/MS) is employed. imreblank.ch In this technique, an ion of interest is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original intermediate ion. nih.govimreblank.ch For instance, the fragmentation of a proposed tetrahedral intermediate in a nucleophilic acyl substitution reaction would be expected to show losses of specific neutral molecules, confirming its structure.

Table 2: Hypothetical Mass Spectrometry Data for Intermediates in a Reaction of this compound

Proposed IntermediateFormulaExpected m/z [M+H]⁺Key MS/MS Fragments (m/z)Inferred Neutral Loss
Protonated Starting MaterialC₁₀H₇O₄⁺191.03163, 145, 117CO, H₂O, CO₂
Tetrahedral Intermediate (with Methanol)C₁₁H₁₁O₅⁺223.06191, 163CH₃OH, CH₃OH + CO
Open-Ring AdductC₁₁H₁₁O₅⁺223.06205, 177H₂O, H₂O + CO

Infrared (IR) Spectroscopy for Characterization of Functional Groups in Reaction Intermediates

Infrared (IR) spectroscopy measures the vibrations of molecules and is used to determine the functional groups present in a sample. asm.org It is a valuable tool for identifying key structural changes during a reaction, particularly those involving carbonyl groups, hydroxyl groups, and double bonds, all of which are present in this compound and its likely reaction products. nih.gov

The starting material, this compound, possesses several characteristic IR absorptions:

Lactone Carbonyl (C=O): A strong absorption typically around 1750-1780 cm⁻¹.

Ketone Carbonyl (C=O): Another strong absorption, likely around 1720-1740 cm⁻¹.

Carbon-Carbon Double Bond (C=C): A medium absorption around 1640-1680 cm⁻¹.

When the molecule reacts, the IR spectrum changes in predictable ways. For example, if a nucleophile adds to one of the carbonyl groups to form a tetrahedral intermediate, that C=O absorption will disappear and a broad absorption corresponding to a hydroxyl (O-H) group will appear around 3200-3600 cm⁻¹. acs.orgnih.gov If the lactone ring opens, the characteristic high-frequency lactone C=O stretch will be replaced by a lower frequency ester or carboxylic acid C=O stretch. By monitoring these changes, the transformation of functional groups can be tracked throughout the reaction.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Reactions

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Relevance
Lactone C=OStretch1750 - 1780Present in starting material; disappears upon ring opening.
Ketone C=OStretch1720 - 1740Present in starting material; disappears upon addition.
Alkene C=CStretch1640 - 1680Present in starting material; may disappear in addition reactions.
Alcohol O-HStretch3200 - 3600 (broad)Appears in tetrahedral intermediates or alcohol products.
Carboxylic Acid C=OStretch1700 - 1725Appears if lactone ring opens to a carboxylic acid.
Carboxylic Acid O-HStretch2500 - 3300 (very broad)Confirms formation of a carboxylic acid intermediate/product.

Theoretical and Computational Studies on 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide and Butenolide Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions involving butenolide derivatives. It offers a balance between computational cost and accuracy, making it well-suited for calculating the electronic structure and energies of molecules, intermediates, and transition states. These calculations are instrumental in mapping out the pathways of chemical transformations.

A critical aspect of understanding any reaction mechanism is the characterization of the stationary points along the reaction coordinate, namely the intermediates and transition states. DFT calculations are widely used to determine the optimized geometries and energies of these species for various reactions involving butenolides, such as aldol (B89426) reactions, Michael additions, and cyclization reactions. acs.orgnih.gov

For instance, in the synthesis of butenolides from functionalized cyclopropenones, DFT could be employed to model the initial phosphine (B1218219) attack, the formation of a ketene-ylide intermediate, and the subsequent cyclization to form the butenolide ring. nih.gov By optimizing the structures of these intermediates and the transition states connecting them, researchers can gain a detailed picture of the reaction pathway at the molecular level. Computational studies on the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans, for example, have utilized DFT to investigate the structures of the intermediates and transition states, helping to explain the observed regioselectivity and stereoselectivity. acs.org

Beyond identifying the structures of intermediates and transition states, DFT calculations allow for the construction of a comprehensive energetic landscape, or reaction energy profile. This profile plots the relative free energies of all stationary points along the reaction pathway, providing crucial information about the feasibility and kinetics of the reaction.

An energetic landscape analysis can reveal the rate-determining step of a reaction, which is the step with the highest energy barrier (transition state energy). For example, in an indium-promoted lactonization to form γ-methylenebutenolides, DFT calculations were used to propose a plausible reaction pathway and identify the key energetic barriers. rsc.org Similarly, for the synthesis of butenolides via C-H activation, DFT could elucidate the energetics of the palladium-catalyzed functionalization of methylene (B1212753) and methine bonds. nih.govacs.org

A representative energetic landscape diagram for a chemical reaction, derived from DFT calculations, would typically show the reactants, intermediates (as local minima), transition states (as maxima), and products, with their relative Gibbs free energies plotted on the y-axis against the reaction coordinate on the x-axis. researchgate.netresearchgate.net This visual representation is invaluable for comparing different possible mechanistic pathways and understanding how catalysts or substituents can influence the reaction outcome by altering the heights of the energy barriers.

Molecular Dynamics Simulations for Conformational Analysis

In principle, MD simulations could be used to explore the accessible conformations of butenolide derivatives in solution. The conformational flexibility of the butenolide ring and its substituents can have a significant impact on reactivity. For example, the orientation of substituents can influence the accessibility of reactive sites to reagents, thereby affecting the stereochemical outcome of a reaction. slideshare.net Understanding the predominant conformations in solution can help rationalize why certain diastereomers or enantiomers are formed preferentially in a reaction. While direct MD studies on butenolide synthesis are scarce, the methodology has been applied to understand the conformational changes in related molecules, which is crucial for predicting ligand-binding conformations in drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific property, such as reactivity or reaction yield. nih.govnih.gov These models are built by calculating a set of molecular descriptors (numerical representations of chemical structure) and using regression techniques to find a mathematical equation that relates these descriptors to the observed property.

While QSAR studies have been more commonly applied to predict the biological activity of butenolide and lactone derivatives, the methodology is, in principle, applicable to their reactivity and synthesis. For example, a QSAR model could be developed to predict the reaction rate constant for a particular butenolide synthesis across a range of different starting materials. The descriptors in such a model might include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

A hypothetical QSAR study for butenolide synthesis would involve:

Synthesizing a series of butenolide derivatives under identical conditions and measuring their reaction yields or rates.

Calculating a variety of molecular descriptors for the reactants.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that predicts the yield/rate based on the most relevant descriptors.

Validating the model using internal and external test sets of compounds.

Such a model, if robust, could be used to predict the outcome for new, unsynthesized reactants, thereby guiding the design of more efficient synthetic routes.

Applications of 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide in Organic Synthesis

Role as Fine Chemical Intermediates

4-Phenyl-2,3-dioxo-2-buten-4-olide and its related 4-aryl-2,3-dioxobutenolides are considered valuable fine chemical intermediates. Their utility stems from the multiple reactive sites within the molecule, which can be selectively targeted to construct diverse molecular architectures. The electron-deficient double bond and the ketone functionalities are particularly susceptible to a range of nucleophilic and cycloaddition reactions. This reactivity makes them ideal precursors for creating libraries of complex compounds for pharmaceutical and agrochemical research. Their role as a foundational scaffold is demonstrated in their application for synthesizing more elaborate structures such as butenolide-acrylate hybrids and other functionalized lactones.

Building Blocks for Complex Molecules and Natural Products

The butenolide core is a privileged structure found in numerous natural products with a wide array of biological activities. nih.gov Consequently, synthetic routes starting from accessible butenolide precursors like this compound are of significant interest to medicinal and synthetic chemists.

Synthesis of Butenolide-Acrylate Hybrids

Research has demonstrated the use of 3-aryl-4-hydroxy-2(5H)-furanones, the tautomeric form of 4-aryl-2,3-dioxo-2-buten-4-olides, as key intermediates in the synthesis of novel butenolide-acrylate conjugates. In one study, a series of 3-aryl-4-hydroxy-2(5H)-furanone-acrylate hybrids were designed and synthesized by combining substituted butenolide structural units with an acrylate (B77674) moiety.

The general synthetic pathway involves the preparation of key 3-aryl-4-hydroxy-2(5H)-furanone intermediates (compounds 6a–6k in the study) through a Dieckmann condensation reaction. These butenolide intermediates are then reacted with another key fragment to yield the final target hybrid molecules. The table below summarizes the various substituted butenolides used as precursors in this synthesis.

Table 1: Substituted 3-Aryl-4-hydroxy-2(5H)-furanone Intermediates

Intermediate R Group (Substitution on Phenyl Ring)
6a 2-Me
6b 2,4-Cl₂
6c 4-F
6d H
6e 2-Cl
6f 4-Cl
6g 2,6-Cl₂
6h 2-MeO
6i 4-Me
6j 2-F
6k 2,4,5-F₃

Data sourced from a study on the synthesis of butenolide-acrylate conjugates.

This work highlights how the this compound scaffold can be readily modified and coupled with other functional units to create novel hybrid molecules with potential applications, such as in the development of new antifungal agents.

Precursors for Polycyclic Norditerpenoid Carbocyclic Cores

The construction of complex, multi-ring systems found in natural products like norditerpenoids is a significant challenge in organic synthesis. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a key strategy for forming six-membered rings and building molecular complexity in a single step. organic-chemistry.orglibretexts.org

In this context, this compound is a potentially excellent dienophile. The electron-withdrawing dicarbonyl groups activate the double bond, making it highly reactive towards electron-rich dienes. organic-chemistry.org This reactivity could be harnessed to construct the polycyclic carbocyclic core of norditerpenoids, such as the nagilactones, which are known for their biological activities. documentsdelivered.com While specific literature detailing the use of this compound itself in the synthesis of a norditerpenoid core was not identified in the reviewed sources, its structural features make it an ideal candidate for such transformations, representing a promising but as-yet explored synthetic route.

Synthesis of Other Functionalized α-Methylene-γ-Butyrolactones

The α-methylene-γ-butyrolactone is a crucial structural motif present in over 3,000 natural products, many of which exhibit potent biological activities, including cytotoxic and anticancer properties. organic-chemistry.orgcapes.gov.br This activity is often attributed to the exocyclic α-methylene group, which acts as a Michael acceptor. nih.gov Therefore, developing efficient methods to synthesize this functional group is a major focus of synthetic chemistry.

Starting from a pre-formed butenolide ring like that in this compound, the α-methylene group can be introduced through several established methods. These generally involve the formation of an enolate at the α-position, followed by reaction with an electrophilic one-carbon source.

Common methods for the methylenation of lactone precursors include:

Aldol (B89426) Condensation: Reaction of the lactone enolate with formaldehyde, followed by dehydration to form the exocyclic double bond.

Mannich Reaction: Reaction with a Mannich base (like Eschenmoser's salt) followed by elimination.

Selenoxide Elimination: A multi-step process involving α-selenenylation of the lactone, oxidation to the corresponding selenoxide, and subsequent syn-elimination to yield the α-methylene product.

The application of these techniques to a precursor such as this compound would provide a direct route to highly functionalized α-methylene-γ-butyrolactones, which are valuable targets for drug discovery programs. nih.govnih.gov

Future Directions and Research Gaps in 4 Phenyl 2,3 Dioxo 2 Buten 4 Olide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-Phenyl-2,3-dioxo-2-buten-4-olide remains an area ripe for innovation. Current synthetic routes are not extensively documented in readily accessible literature, pointing to a need for the development of novel and, importantly, sustainable methodologies. Future research should prioritize the following:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis or modification of this compound could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of the target compound. Investigating its synthesis in microreactor systems could lead to improved yields and purity.

Photocatalysis: The application of photocatalytic methods could open up new reaction pathways for the construction of the butenolide ring system under mild conditions.

A comparative analysis of potential sustainable synthetic approaches is presented in the table below.

MethodologyPotential AdvantagesResearch Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety.Use of renewable starting materials, solvent-free reactions, atom economy.
Biocatalysis High enantioselectivity and regioselectivity, mild reaction conditions.Screening for suitable enzymes, enzyme immobilization, reaction optimization.
Flow Chemistry Enhanced reaction control, improved safety, easy scalability.Reactor design, optimization of flow parameters, integration with purification.
Photocatalysis Mild reaction conditions, unique reactivity pathways.Development of suitable photocatalysts, investigation of reaction mechanisms.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the this compound core is largely uncharted territory. The presence of multiple reactive sites—the α,β-unsaturated dicarbonyl system, the lactone ring, and the phenyl group—suggests a rich and diverse chemical behavior waiting to be explored. Key areas for investigation include:

Cycloaddition Reactions: The electron-deficient double bond in the butenolide ring makes it a potential candidate for various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. Investigating its behavior as a dienophile or dipolarophile could lead to the synthesis of complex polycyclic and heterocyclic structures.

Nucleophilic Addition Reactions: The electrophilic nature of the carbonyl groups and the double bond suggests that the molecule will be susceptible to attack by a wide range of nucleophiles. Systematic studies with different classes of nucleophiles would be invaluable.

Ring-Opening Reactions: The strained lactone ring could be opened under various conditions (e.g., hydrolysis, aminolysis) to provide access to highly functionalized acyclic compounds.

Reactions at the Phenyl Ring: Electrophilic and nucleophilic aromatic substitution reactions on the phenyl ring could be explored to generate a library of derivatives with diverse electronic and steric properties.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms is fundamental for controlling the outcome of chemical transformations and for designing new reactions. For this compound, this will require a synergistic approach:

Spectroscopic Studies: In-depth analysis using advanced spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) will be essential to characterize reaction intermediates and products accurately.

Kinetic Studies: Performing kinetic experiments will help to elucidate the rate-determining steps of reactions and to understand the influence of various parameters on the reaction rates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the electronic properties of the molecule, complementing experimental findings.

A proposed workflow for mechanistic studies is outlined below.

StepTechnique/MethodExpected Outcome
1. Reaction Discovery High-throughput screening, exploratory reactions.Identification of new transformations.
2. Intermediate Trapping Low-temperature NMR, trapping experiments.Characterization of transient species.
3. Kinetic Analysis In-situ monitoring (e.g., ReactIR, NMR).Determination of reaction orders and rate constants.
4. Computational Analysis DFT calculations, molecular dynamics simulations.Elucidation of reaction pathways and transition states.

Expanding Synthetic Utility in Diverse Chemical Transformations

Once a better understanding of the synthesis and reactivity of this compound is established, its synthetic utility can be expanded. The molecule could serve as a versatile building block for the synthesis of a wide range of valuable compounds. Future research should focus on:

Synthesis of Heterocycles: The reactive nature of the dioxo-butenolide core makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Access to Novel Scaffolds: Its unique structure could be leveraged to create novel molecular architectures that are not easily accessible through other synthetic routes.

Library Synthesis for Biological Screening: The development of efficient and versatile synthetic methods will enable the creation of libraries of this compound derivatives for screening against various biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-phenyl-2,3-dioxo-2-buten-4-olide derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : Microwave-assisted synthesis in DMF with catalytic acetic acid is a common method, achieving rapid cyclization (15 minutes) for heterocyclic derivatives like benzodiazepines and thiazepines . Traditional reflux methods (e.g., methanol with acetic acid) require longer reaction times (2–6 hours) but may improve regioselectivity in fluorinated solvents like hexafluoropropan-2-ol . Optimizing solvent polarity and temperature is critical for balancing yield and reaction time.

Q. How can researchers characterize the tautomeric behavior of this compound analogs in aqueous media?

  • Methodological Answer : pH-dependent 1D/2D NMR spectroscopy combined with quantum chemical calculations (e.g., DFT) is essential. For example, 4-phenyl-2,4-dioxobutanoic acid (4PDA) exists predominantly in the enolic form at pH ≤ 5.5, with keto-enol equilibria shifting at higher pH due to ionization . NMR signals at δC 160–166 ppm (heterocyclic carbons) and δC 68–70 ppm (N-CH2-N groups) are diagnostic markers for tautomer identification .

Q. What analytical techniques are recommended for verifying the structural integrity of polyimides derived from this compound precursors?

  • Methodological Answer : FT-IR for imide ring formation (asymmetric C=O stretch at ~1780 cm⁻¹), ¹H/¹³C NMR for aromatic proton environments, and X-ray diffraction (XRD) for crystallinity assessment. Solubility tests in polar aprotic solvents (e.g., NMP, DMF) confirm processability, while thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >400°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) of this compound affect the dielectric properties of polyimides?

  • Methodological Answer : Introducing fluorinated diamines (e.g., 4-phenyl-2,6-bis[3-(4'-amino-2'-trifluoromethyl-phenoxy)phenyl]pyridine) reduces dielectric constants (k ≈ 2.5–2.8) by lowering polarizability and increasing free volume. Comparative studies using impedance spectroscopy and density functional theory (DFT) simulations reveal that bulky trifluoromethyl groups disrupt chain packing, enhancing hydrophobicity and electrical insulation .

Q. What molecular interactions govern the inhibitory activity of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives against viral proteases?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) show that the triazole-thione group inserts into the allosteric site of papain-like proteases (PLpro), forming electrostatic interactions with conserved residues (e.g., Asp164, Tyr268). Substituent optimization at R4 (e.g., halogenation) enhances binding affinity by 20–30%, validated via surface plasmon resonance (SPR) and enzymatic assays .

Q. How can conflicting data on the solubility of this compound derivatives in acidic media be resolved?

  • Methodological Answer : Contradictions arise from protonation-dependent solubility. For example, 4PDA is insoluble in molecular form at pH < 2 but becomes soluble as pH increases due to ionization. Use dynamic light scattering (DLS) to monitor aggregation and small-angle X-ray scattering (SAXS) for micelle formation analysis. Cross-validate with quantum mechanical calculations (e.g., COSMO-RS) .

Q. What strategies mitigate fluorescence quenching in pyridine-containing polyimides synthesized from this compound derivatives?

  • Methodological Answer : Protonation of pyridine rings (e.g., using HCl) reduces π-π stacking, restoring fluorescence intensity by 50–70%. Time-resolved fluorescence spectroscopy and UV-Vis absorption spectra (λmax ~350 nm) confirm suppressed aggregation. Incorporating bulky side chains (e.g., tert-butyl groups) further enhances quantum yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.